molecular formula C11H14N2O2 B8097676 N-(3-Methyl-5-nitrobenzyl)cyclopropanamine

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine

Cat. No.: B8097676
M. Wt: 206.24 g/mol
InChI Key: OZNJPDRBTFJELI-UHFFFAOYSA-N
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Description

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-methyl-5-nitrophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8-4-9(7-12-10-2-3-10)6-11(5-8)13(14)15/h4-6,10,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNJPDRBTFJELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Cyclopropanamine and Nitrobenzyl Moieties in Advanced Organic Synthesis and Chemical Biology

The cyclopropanamine and nitrobenzyl groups each confer unique and valuable properties to a molecule, making them important building blocks and functional units in modern chemical and biological research.

The cyclopropanamine moiety is a highly valued structural unit in medicinal chemistry and organic synthesis. longdom.orgguidechem.com The three-membered ring of cyclopropane (B1198618) is highly strained, which enhances its chemical reactivity and allows it to serve as a versatile intermediate. longdom.org This reactivity, combined with the nucleophilic nature of the amine group, makes cyclopropylamines key components in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. longdom.org In the pharmaceutical industry, cyclopropylamine (B47189) derivatives are integral to a wide range of therapeutic agents, including enzyme inhibitors and compounds with antibacterial, antifungal, and antitumor properties. nih.govunl.ptresearchgate.net For example, they are used in the creation of herbicides and insecticides in agriculture. longdom.orggoogle.com The rigid structure of the cyclopropane ring is also useful for creating conformationally restricted peptides and for probing biological mechanisms. unl.ptresearchgate.net

The nitrobenzyl group , particularly the ortho-nitrobenzyl (o-NB) variant, is a well-established photoremovable protecting group (PPG) in chemical biology. acs.orgscholasticahq.com This functionality allows chemists to "cage" a reactive molecule, rendering it inert until it is released by exposure to light. acs.orgresearchgate.net This technique offers high spatiotemporal control, which is crucial for studying dynamic biological processes. acs.orgnih.gov The o-nitrobenzyl group can protect a variety of functional groups, including amines and carboxylic acids. acs.orgscholasticahq.com Beyond its use as a PPG, the nitroaromatic scaffold is a common feature in a vast array of biologically active compounds. nih.govmdpi.comresearchgate.net The strong electron-withdrawing nature of the nitro group can enhance a molecule's interaction with biological targets like proteins and enzymes. researchgate.netnih.gov Nitro-containing compounds have been developed as antibacterial, anticancer, and antiparasitic agents. researchgate.netnih.govacs.org The biological activity often involves the in vivo reduction of the nitro group, which can generate reactive species that are toxic to target organisms. researchgate.netnih.gov

Overview of Research Trajectories for N 3 Methyl 5 Nitrobenzyl Cyclopropanamine Analogues and Derivatives

While research specifically on N-(3-Methyl-5-nitrobenzyl)cyclopropanamine is limited in publicly accessible literature, the research on its analogues provides insight into its potential areas of application. These investigations generally fall into synthetic methodology development and biological activity screening.

Synthetic Strategies: The synthesis of N-substituted cyclopropanamines is a field of active research. chemrxiv.org Methods often involve the reaction of cyclopropylamine (B47189) with various electrophiles or more complex multi-step sequences starting from readily available materials. For instance, a common approach is the reductive amination of cyclopropanecarboxaldehyde. longdom.org Another method involves the reaction of halogenated cyclopropanes with amines. longdom.org Research has also focused on developing highly diastereoselective syntheses of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.org The synthesis of various amide derivatives containing a cyclopropane (B1198618) ring has also been explored, with some showing antimicrobial activity. mdpi.com

Biological Applications of Analogues:

Enzyme Inhibition: A significant area of research for cyclopropanamine derivatives is as enzyme inhibitors. For example, various arylcyclopropylamine derivatives have been synthesized and evaluated as selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for cancer therapy. nih.govnii.ac.jp Tranylcypromine (B92988), a well-known monoamine oxidase (MAO) inhibitor, is a classic example of a bioactive cyclopropylamine. unl.pt

Antimicrobial and Antifungal Activity: Amide derivatives containing cyclopropane have been synthesized and tested for their in vitro activity against various bacterial and fungal strains. mdpi.com Some of these compounds have shown moderate to excellent activity.

Dopamine (B1211576) Transporter Ligands: N-substituted benztropine (B127874) analogues, which share a benzylamine-like core structure, have been investigated as selective dopamine transporter ligands. nih.gov

The nitrobenzyl portion of the molecule also has a rich history in the development of bioactive compounds. 4-Nitrobenzyl carbamates, for example, have been studied as triggers for bioreductive prodrugs, which are activated to release a toxic agent under specific biological conditions. rsc.org

Below is a table summarizing the biological activities of some cyclopropanamine analogues:

Analogue Class Biological Target/Activity Example Application Reference(s)
Indolin-5-yl-cyclopropanamine DerivativesLysine Specific Demethylase 1 (LSD1) InhibitionAntitumor Agents nih.gov
ArylcyclopropylaminesLysine Specific Demethylase 1 (LSD1) InhibitionAntitumor Agents nii.ac.jp
Amide Derivatives with CyclopropaneAntibacterial, AntifungalAntimicrobial Agents mdpi.com
trans-2-phenylcyclopropylamine (Tranylcypromine)Monoamine Oxidase (MAO) InhibitionAntidepressant unl.pt
N-substituted Benztropine AnaloguesDopamine Transporter LigandsCNS Research nih.gov

Identification of Current Research Gaps and Future Academic Inquiries Pertaining to N 3 Methyl 5 Nitrobenzyl Cyclopropanamine

Strategic Approaches for the Synthesis of this compound

Elaboration of Cyclopropanation Strategies

Common strategies for cyclopropanation include:

Simmons-Smith Reaction: This classic method involves the reaction of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu) or diethylzinc (B1219324) (Et₂Zn). harvard.eduethz.ch The reaction is known for its stereospecificity. The presence of directing groups, such as allylic alcohols, can control the diastereoselectivity of the cyclopropanation. harvard.edu Charette and co-workers have developed highly reactive zinc carbenoids, including those derived from phosphoric acid, that enhance reaction rates. ethz.ch

Diazo-Derived Carbene Additions: Carbenes or carbenoids generated from the decomposition of diazo compounds, often catalyzed by transition metals like copper, rhodium, or palladium, can react with alkenes to form cyclopropanes. harvard.edu

Michael Addition-Initiated Ring Closure: This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular substitution reaction to close the three-membered ring. harvard.edu

For the synthesis of the required cyclopropanamine precursor, a practical route would involve the cyclopropanation of a suitable substrate like acrylonitrile (B1666552) followed by reduction of the nitrile.

Table 1: Comparison of Selected Cyclopropanation Methods

Method Reagents Key Features
Simmons-Smith CH₂I₂ + Zn(Cu) or Et₂Zn Stereospecific; can be directed by nearby functional groups. harvard.eduethz.ch
Catalytic Carbene Addition Diazo compound (e.g., ethyl diazoacetate) + Metal Catalyst (e.g., Rh₂(OAc)₄) Versatile; compatible with various functional groups. harvard.edu

Functionalization of Nitrobenzyl Precursors

The 3-methyl-5-nitrobenzyl core is typically assembled from a commercially available starting material, such as 3,5-dinitrotoluene (B12062) or 3-methyl-5-nitrobenzoic acid. The synthesis requires selective functionalization to introduce a reactive group at the benzylic position for subsequent coupling with cyclopropanamine.

A plausible synthetic route starts from 3-methyl-5-nitrobenzoic acid. The carboxylic acid can be reduced to the corresponding alcohol, (3-methyl-5-nitrophenyl)methanol, using reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF). This alcohol can then be converted into a suitable electrophile, such as 3-methyl-5-nitrobenzyl bromide, via reaction with phosphorus tribromide (PBr₃) or a similar halogenating agent.

Alternatively, a synthetic route could begin with the benzylation of glycine (B1666218) methyl ester, followed by coupling with methyl malonyl chloride and subsequent cyclization to form a tetramic acid derivative, which can be further modified. umt.edu.my The reduction of nitro compounds to amines is a foundational transformation in organic synthesis, often accomplished through methods like catalytic hydrogenation or using reagents such as trichlorosilane (B8805176). beilstein-journals.org

Amine Formation and N-Alkylation Techniques

The final key step in assembling this compound is the formation of the secondary amine linkage. This can be achieved through two primary methods:

N-Alkylation: This involves the reaction of cyclopropanamine with a 3-methyl-5-nitrobenzyl halide (e.g., the bromide synthesized as described above). nih.gov The reaction is a nucleophilic substitution where the amine displaces the halide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is typically added to neutralize the hydrogen halide formed during the reaction. chemicalforums.com To avoid over-alkylation, which can be an issue with primary amines, using a slight excess of the amine or controlled addition of the alkylating agent is often necessary. nih.gov

Reductive Amination: This powerful one-pot method involves reacting cyclopropanamine with 3-methyl-5-nitrobenzaldehyde. The amine and aldehyde first form a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The latter is particularly mild and effective for a wide range of substrates.

The choice between these methods depends on the availability of the starting materials (benzyl halide vs. benzaldehyde). Both are robust and widely used in the synthesis of secondary amines.

Enantioselective Synthesis and Chiral Resolution of this compound

While this compound itself is an achiral molecule, the principles of asymmetric synthesis can be applied to generate chiral derivatives or to utilize chiral intermediates. For instance, if a substituent were present on the cyclopropane (B1198618) ring, stereoisomers would exist.

Enantioselective Synthesis of a chiral cyclopropane precursor can be achieved using methods like the Charette enantioselective Simmons-Smith cyclopropanation, which employs a chiral dioxaborolane ligand. ethz.ch This allows for the creation of cyclopropyl (B3062369) rings with high enantiomeric excess. Similarly, asymmetric catalysis can be employed in diazo-based cyclopropanations.

Chiral Resolution is an alternative strategy where a racemic mixture of a chiral precursor is separated into its constituent enantiomers. For example, if a racemic chiral amine was used in the synthesis, the resulting diastereomeric products could potentially be separated by chromatography. In a related context, the enantiomers of a racemic C-allyl derivative of a benzylamine (B48309) have been successfully separated by chiral chromatography, with their absolute configurations determined by single-crystal X-ray crystallography. nih.gov Such techniques could be applied to resolve chiral precursors or derivatives of the title compound.

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key areas for improvement include the choice of solvents, reagents, and energy sources.

Sustainable Reagents: The reduction of the nitro group is a critical step. Traditional methods often use stoichiometric metals like iron, tin, or zinc, which generate significant waste. organic-chemistry.org More sustainable alternatives include catalytic hydrogenation or metal-free reductions. For example, trichlorosilane in the presence of a tertiary amine offers a convenient, mild, and inexpensive method for reducing both aromatic and aliphatic nitro compounds. beilstein-journals.org Using tetrahydroxydiboron (B82485) in water also provides a metal-free reduction pathway. organic-chemistry.org

Atom Economy: Reductive amination is generally more atom-economical than N-alkylation followed by neutralization of an acid byproduct.

Alternative Energy Sources: Sonochemistry, the use of ultrasound to promote chemical reactions, can lead to significantly shorter reaction times, higher yields, and milder conditions, often using water as a solvent. nih.gov Microwave-assisted synthesis is another energy-efficient method that can dramatically accelerate reaction rates for steps like N-alkylation. chemicalforums.com

Solvent Choice: Whenever possible, replacing hazardous organic solvents like dichloromethane (B109758) or dimethylformamide with greener alternatives such as ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or water is preferred. The use of nanomicelles from surfactants like TPGS-750-M can enable reactions like nitro reductions to be performed in water at room temperature. organic-chemistry.org

Table 2: Green Chemistry Approaches to Key Synthetic Steps

Synthetic Step Conventional Method Green Alternative Green Principle
Nitro Reduction SnCl₂ or Fe/HCl Catalytic Hydrogenation; HSiCl₃/amine; B₂(OH)₄ in water beilstein-journals.orgorganic-chemistry.org Waste reduction, use of catalytic reagents
N-Alkylation Alkyl halide, base, in DMF Reductive amination; Catalytic N-alkylation with alcohols rsc.org Atom economy, waste reduction

Derivatization and Functional Group Interconversions of this compound

This compound possesses several functional groups that can serve as handles for further chemical modification. Functional group interconversion (FGI) is a key strategy for transforming one functional group into another, enabling the synthesis of a diverse library of related compounds from a common intermediate. solubilityofthings.comub.edu

The most versatile functional group on the molecule is the nitro group.

Reduction to Amine: The nitro group can be readily reduced to a primary aniline (B41778) (3-amino-5-methylbenzyl)(cyclopropyl)methanamine. This transformation opens up a vast array of subsequent reactions. beilstein-journals.orgorganic-chemistry.org

Amine Derivatization: The resulting aniline can be acylated to form amides, sulfonylated to form sulfonamides, or used in coupling reactions to form new C-N or C-C bonds. solubilityofthings.com It can also be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring, including halogens, hydroxyl, and cyano groups. compoundchem.com

Other potential derivatizations include:

Reactions at the Secondary Amine: The N-H bond of the secondary amine can be further alkylated or acylated.

Modification of the Aromatic Ring: While the nitro group deactivates the ring towards electrophilic aromatic substitution, the amine product from its reduction is strongly activating, allowing for substitution reactions at the ortho and para positions.

These interconversions allow for the systematic modification of the molecule's structure, which is a common strategy in medicinal chemistry for exploring structure-activity relationships.

Transformations of the Nitro Aromatic System

The nitro group on the benzene (B151609) ring is a versatile functional group that can be transformed into a range of other substituents, most notably an amino group through reduction.

Catalytic Hydrogenation:

The most common and efficient method for the reduction of an aromatic nitro group is catalytic hydrogenation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Reaction: The nitro group is reduced to an amine.

Reagents and Conditions: Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures.

Product: The reduction of this compound would yield N-(3-Amino-5-methylbenzyl)cyclopropanamine.

The general transformation is depicted below:

A study on the liquid-phase catalytic hydrogenation of 3-phenylpropionitrile (B121915) to 3-phenylpropylamine (B116678) highlights the use of Pd/C under mild conditions (30–80 °C, 6 bar) in a biphasic solvent system with acidic additives. nih.gov Similar conditions could likely be adapted for the reduction of the nitro group in this compound.

CatalystSolvent SystemTemperature (°C)Pressure (bar)Potential Product
Pd/CEthanol/Water25-801-10N-(3-Amino-5-methylbenzyl)cyclopropanamine
Pt/CMethanol25-601-5N-(3-Amino-5-methylbenzyl)cyclopropanamine
Raney NiEthanol50-10010-50N-(3-Amino-5-methylbenzyl)cyclopropanamine

This table presents plausible conditions for the catalytic hydrogenation of this compound based on general knowledge of nitroarene reduction.

Chemical Modifications of the Cyclopropylamine Moiety

The secondary amine and the cyclopropane ring within the cyclopropylamine moiety are both sites for potential chemical modifications.

N-Acylation and N-Alkylation:

The secondary amine is nucleophilic and can readily undergo acylation and alkylation reactions.

N-Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, usually in the presence of a base to neutralize the acid byproduct. This would result in the formation of an N-acyl derivative. For instance, reaction with acetyl chloride would yield N-acetyl-N-(3-methyl-5-nitrobenzyl)cyclopropanamine. Research on the reaction of N-acetylbenzamides with hydroxylamine (B1172632) hydrochloride demonstrates the stability and utility of N-acyl compounds in further synthetic transformations. researchgate.net

N-Alkylation: The introduction of an additional alkyl group on the nitrogen atom can be achieved using an alkyl halide. To avoid potential over-alkylation, reductive amination with an aldehyde or ketone is a more controlled method.

Ring-Opening Reactions:

The cyclopropane ring is a strained three-membered ring and is susceptible to ring-opening reactions under certain conditions, particularly when activated by adjacent functional groups.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. The regioselectivity of the ring opening would depend on the stability of the resulting carbocation.

Rearrangement Reactions: Under specific catalytic conditions, the cyclopropylamine moiety could potentially undergo rearrangement to form other nitrogen-containing heterocyclic structures.

Reaction TypeReagentProduct Type
N-AcylationAcetyl chloride, PyridineN-acyl-N-(3-methyl-5-nitrobenzyl)cyclopropanamine
N-AlkylationMethyl iodide, K2CO3N-methyl-N-(3-methyl-5-nitrobenzyl)cyclopropanamine
Reductive AminationFormaldehyde, NaBH3CNN-methyl-N-(3-methyl-5-nitrobenzyl)cyclopropanamine

This interactive table outlines potential modifications of the cyclopropylamine moiety in this compound.

Theoretical Conformational Analysis and Energy Landscape Mapping

A thorough understanding of the conformational preferences of this compound would begin with a detailed computational analysis. This process is crucial as the spatial arrangement of the molecule's constituent parts—the substituted benzyl group and the cyclopropylamine moiety—governs its physical, chemical, and potentially biological properties.

The primary method for this investigation would be quantum chemical calculations , utilizing Density Functional Theory (DFT). DFT methods are well-suited for balancing computational cost with accuracy for molecules of this size. The process would involve:

Identification of Rotatable Bonds: The key degrees of freedom in this compound are the rotations around the C(benzyl)-C(methylene) bond, the C(methylene)-N bond, and the N-C(cyclopropyl) bond.

Potential Energy Surface (PES) Scanning: A systematic scan of the potential energy surface would be performed by rotating these key dihedral angles incrementally. This would map out the energy of the molecule as a function of its geometry, identifying low-energy regions corresponding to stable conformers and high-energy regions corresponding to transitional states.

Geometry Optimization and Energy Calculation: Each potential minimum identified on the PES would be subjected to a full geometry optimization to locate the exact structure of the stable conformer. Subsequent frequency calculations would confirm that these structures are true minima (i.e., have no imaginary frequencies) and would provide their zero-point vibrational energies and thermodynamic properties (enthalpy and Gibbs free energy).

The results of such an analysis would be presented in an Energy Landscape Map , illustrating the relative energies of all identified conformers. This map is essential for predicting the most likely conformations of the molecule at a given temperature. Studies on related N-benzylacetamide compounds have shown that hindered rotation can lead to distinct, stable E/Z rotamers that are observable via NMR spectroscopy. scielo.br A similar approach for this compound would likely reveal several low-energy conformers.

Table 1: Hypothetical Data Table for Conformational Analysis This table is illustrative of the type of data that would be generated from a computational study. Actual values are not available.

Conformer IDKey Dihedral Angles (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1[Data Not Available][Data Not Available][Data Not Available]
Conf-2[Data Not Available][Data Not Available][Data Not Available]
Conf-3[Data Not Available][Data Not Available][Data Not Available]

Stereochemical Purity and Configurational Stability Studies

This compound possesses a chiral center at the nitrogen atom (if inversion is slow) and at the point of attachment of the nitrogen to the cyclopropane ring, depending on substitution. The cyclopropane ring itself introduces stereochemical considerations.

Investigations into the stereochemical purity and configurational stability would involve:

Chiral Synthesis and Resolution: If synthesized from chiral precursors or resolved into its enantiomers, experimental techniques such as chiral High-Performance Liquid Chromatography (HPLC) would be used to determine the enantiomeric excess (ee%), a measure of stereochemical purity.

Vibrational Circular Dichroism (VCD) Spectroscopy: This technique is a powerful tool for determining the absolute configuration of chiral molecules in solution. Experimental VCD spectra would be compared with spectra predicted from DFT calculations for the R and S enantiomers of the lowest energy conformers. Agreement between the experimental and a calculated spectrum would allow for an unambiguous assignment of the absolute configuration.

Inversion Barrier Calculation: The nitrogen atom of the secondary amine is a potential stereocenter. However, amines typically undergo rapid pyramidal inversion at room temperature, which would racemize the center. Computational chemistry would be used to calculate the energy barrier for this nitrogen inversion. If the barrier is sufficiently high (>20-25 kcal/mol), the enantiomers could be stable and isolable at room temperature. The presence of the bulky benzyl and cyclopropyl groups might raise this barrier compared to simpler amines.

Intramolecular Interactions and Electronic Structure Characterization

The electronic structure of this compound is significantly influenced by its substituents and their interactions.

Intramolecular Hydrogen Bonding: A key aspect to investigate would be the potential for intramolecular hydrogen bonding between the amine proton (N-H) and the oxygen atoms of the nitro group. While a direct hydrogen bond is geometrically unlikely due to the meta-positioning, through-space interactions could influence conformational preference. Computational methods like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis would be used to detect and quantify such weak interactions.

Hyperconjugation: The cyclopropyl group has unique electronic properties and can engage in hyperconjugation with adjacent groups. Studies on cyclopropylamines have shown that stereoelectronic effects arising from hyperconjugative interactions can significantly influence conformational preferences and basicity. capes.gov.br NBO analysis would reveal the nature and extent of these orbital interactions between the cyclopropane ring, the nitrogen lone pair, and the benzyl system.

Table 2: Hypothetical Data Table for Electronic Properties This table is illustrative of the type of data that would be generated from a computational study. Actual values are not available.

PropertyCalculated ValueMethod
Dipole Moment (Debye)[Data Not Available]DFT/B3LYP/6-311+G(d,p)
HOMO Energy (eV)[Data Not Available]DFT/B3LYP/6-311+G(d,p)
LUMO Energy (eV)[Data Not Available]DFT/B3LYP/6-311+G(d,p)
NBO Charge on Nitrogen[Data Not Available]NBO Analysis

Mechanistic Investigations into the Reactivity of N 3 Methyl 5 Nitrobenzyl Cyclopropanamine

Reaction Pathways Involving the Cyclopropane (B1198618) Ring

The three-membered cyclopropane ring is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening reactions that are not common for other cycloalkanes.

The cyclopropane ring in structures analogous to N-(3-Methyl-5-nitrobenzyl)cyclopropanamine can undergo cleavage under several conditions. The presence of both a donor (the amine) and an acceptor (the benzyl (B1604629) group) substituent can influence the regioselectivity of ring-opening. For instance, reactions of donor-acceptor cyclopropanes with nitrosating agents like nitrosyl chloride (NOCl) can lead to regioselective opening of the C1-C2 bond, forming isoxazoline derivatives through the intermediacy of stabilized dipolar species.

Furthermore, oxidative conditions can initiate ring-opening. The use of oxidants such as manganese(III) acetate (B1210297) or sodium persulfate can trigger radical-mediated ring-opening, which can be coupled with cyclization or other downstream reactions. The high activation energy typically associated with the cleavage of C-C bonds in nitrogen-substituted cyclopropanes suggests that such reactions often require energetic reagents or catalysts. dtic.mil

Table 1: Representative Conditions for Cyclopropane Ring-Opening

Reagent/Condition Intermediate Type Potential Product Class
Nitrosyl Chloride (NOCl) Dipolar Species Isoxazolines
Mn(OAc)₃ / Na₂S₂O₈ Radical Dihydronaphthalenes (via cyclization)
Visible Light / Photoredox Catalyst Radical Cation Various ring-opened products
Silver Catalysis (e.g., AgNO₃) Radical Distally functionalized ketones

Many ring-opening reactions of substituted cyclopropanes proceed through radical intermediates initiated by electron transfer processes. A single electron transfer (SET) from the cyclopropane ring to an external agent can generate a radical cation, which is a key intermediate in many transformations. cdnsciencepub.com This radical cation is highly unstable and readily undergoes ring-opening to form a more stable distonic or 1,3-radical cation.

In the context of this compound, the nitroaromatic moiety can act as an electron acceptor. Low-energy secondary electrons can be captured by the molecule, potentially leading to dissociative electron attachment and the formation of reactive radical species. rsc.org This process can create radical anions that may influence the stability and reactivity of the entire molecule, including facilitating the cleavage of the strained cyclopropane ring.

Reactivity of the Nitrobenzyl Group

The nitrobenzyl group is a versatile functionality, with the nitro group acting as a strong electron-withdrawing group and participating in a range of photochemical and reductive transformations.

The photochemistry of nitrobenzyl compounds is a well-studied area, traditionally focused on ortho-nitrobenzyl systems which are used as photolabile protecting groups. The primary photochemical event for o-nitrobenzyl compounds is an intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group, which forms an aci-nitro intermediate. acs.org This intermediate then undergoes rearrangement to ultimately release a leaving group and form an o-nitrosobenzaldehyde product. nih.gov

However, for meta- and para-nitrobenzyl compounds, such as this compound, this direct intramolecular hydrogen abstraction is not geometrically feasible. Instead, their photochemical reactions often follow a different pathway, typically an intramolecular photoredox reaction that is highly dependent on the solvent. cdnsciencepub.com For example, the photolysis of m-nitrobenzyl alcohol in aqueous solution leads to the formation of m-nitrobenzaldehyde, a reaction that does not proceed in organic solvents. rsc.org This suggests a pathway where the excited state of the nitroaromatic ring oxidizes the benzylic position, a process facilitated by water. cdnsciencepub.comrsc.org These reactions may be catalyzed by acid or base, depending on the specific substrate. cdnsciencepub.com The quantum yields for these reactions are often low, indicating that deactivation back to the ground state is a major competing process. dtic.mil

The reduction of the aromatic nitro group is one of the most important transformations in organic chemistry, providing a reliable route to aromatic amines. This reduction proceeds in a stepwise manner, typically involving nitroso and hydroxylamine (B1172632) intermediates. rsc.orgnih.govacs.org

A wide variety of reagents can effect this transformation. Catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide is a common and efficient method. kaust.edu.sa Chemical reductions are also widely employed, with reagents like iron metal in acidic media, tin(II) chloride, or sodium hydrosulfite being effective. kaust.edu.sa These methods are often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functionalities. Metal-free reductions have also been developed using reagents such as trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. cdnsciencepub.com The choice of reducing agent can sometimes allow for the isolation of intermediates; for example, using zinc dust with ammonium chloride can lead to the formation of the corresponding N-hydroxylamino derivative. kaust.edu.sa

Table 2: Common Methods for Aromatic Nitro Group Reduction

Reagent(s) Typical Product Key Features
H₂, Pd/C or Raney Ni Amine Widely used, high efficiency.
Fe, HCl or Acetic Acid Amine Classical, cost-effective method.
SnCl₂, HCl Amine Stannous chloride reduction.
Zinc, NH₄Cl Hydroxylamine Stops at the hydroxylamine stage.
Na₂S₂O₄ Amine Sodium hydrosulfite reduction.
HSiCl₃, Et₃N Amine Metal-free reduction conditions. cdnsciencepub.com

Role of the Amine Functionality in Chemical Transformations

The secondary amine in this compound is a key locus of reactivity. As a Lewis base, it can be protonated by acids to form ammonium salts. Its nucleophilic character allows it to participate in a variety of reactions, including alkylation, acylation, and condensation.

A significant reaction pathway for secondary amines is nitrosation. In the presence of nitrosating agents (e.g., nitrous acid, formed from sodium nitrite under acidic conditions), the amine can be converted to its corresponding N-nitrosamine. The mechanism involves the formation of a nitrosating species which is then attacked by the nucleophilic nitrogen of the amine. This transformation is of considerable interest due to the biological activity of many N-nitrosamine compounds. acs.org The reactivity of the amine can also be harnessed in synthetic strategies where it acts as a directing group or participates in intramolecular cyclizations.

Computational Chemistry and in Silico Modeling of N 3 Methyl 5 Nitrobenzyl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. Methods like Density Functional Theory (DFT) are frequently used to model electron distribution and predict reactivity. For N-(3-Methyl-5-nitrobenzyl)cyclopropanamine, these calculations can reveal critical insights.

The presence of a nitro group (NO2), a strong electron-withdrawing group, significantly influences the electron density of the aromatic ring. This effect, coupled with the electron-donating nature of the methyl group (CH3), creates a specific electronic environment that dictates the molecule's reactivity. Quantum calculations can quantify this by mapping the Molecular Electrostatic Potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecule's surface. These maps are crucial for predicting how the molecule will interact with biological targets, where electrostatic complementarity is often key to binding.

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information on the molecule's kinetic stability and chemical reactivity. The energy gap between HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. For this compound, these calculations would predict the most likely sites for nucleophilic and electrophilic attack.

Detailed Research Findings: While specific quantum chemical studies on this compound are not readily available in public literature, studies on similar nitroaromatic compounds consistently show that the nitro group dramatically lowers the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. researchgate.netnih.gov The distribution of electron density is also heavily skewed, a feature that quantum calculations can precisely model. nih.gov

Table 1: Predicted Electronic Properties of this compound (Illustrative Data) This table presents typical data that would be generated from quantum chemical calculations. Actual values would require specific computation.

Quantum Chemical ParameterPredicted ValueImplication
HOMO Energy-7.5 eVRegion of electron donation (e.g., amine group)
LUMO Energy-2.1 eVRegion of electron acceptance (e.g., nitro-substituted ring)
HOMO-LUMO Gap5.4 eVIndicates moderate chemical reactivity and stability
Dipole Moment4.5 DReflects significant charge separation due to the nitro group

Molecular Dynamics Simulations for Conformational Analysis and Binding Pose Prediction

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. nih.govyoutube.com By simulating the movements of atoms and bonds, MD can explore the conformational landscape of this compound. This is particularly important due to the flexible linker between the cyclopropane (B1198618) and benzyl (B1604629) moieties.

MD simulations can reveal the most stable, low-energy conformations of the molecule in different environments, such as in a vacuum or in a solvent like water. youtube.com Understanding the preferred shapes the molecule adopts is crucial for predicting how it might fit into a biological receptor's binding site. The simulation tracks the trajectory of each atom, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess conformational stability. nih.gov

When combined with a target protein, MD simulations can be used to refine a docked pose, providing a more realistic prediction of the binding mode. The simulation shows how the ligand and protein adjust to each other's presence, revealing the stability of key interactions, such as hydrogen bonds, over time. samipubco.com

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is extensively used in drug discovery to predict how a potential drug molecule (the ligand) binds to a protein target. nih.gov

For this compound, docking studies would involve selecting a relevant protein target and then using a scoring function to evaluate thousands of possible binding poses. The results would identify the most likely binding mode and provide a binding affinity score, typically in kcal/mol, which estimates the strength of the interaction. nih.govresearchgate.net

The interaction profile would detail specific contacts between the ligand and the amino acid residues of the protein. For instance, the nitro group could act as a hydrogen bond acceptor, the amine group as a hydrogen bond donor, and the benzyl ring could form pi-pi stacking or hydrophobic interactions. jbcpm.com

Detailed Research Findings: Although no specific docking studies for this compound have been published, research on similar N-benzyl or nitro-containing compounds frequently highlights the importance of these functional groups in forming strong interactions with protein targets. nih.govresearchgate.net Docking studies on various inhibitors have shown that binding affinities in the range of -7 to -10 kcal/mol are often indicative of potent activity. jbcpm.com

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target This table is for illustrative purposes only and does not represent real experimental data.

Binding Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interaction
1-8.2Lys72, Glu91, Leu134Hydrogen bond with Lys72 (amine H), Hydrogen bond with Glu91 (nitro O)
2-7.9Phe140, Val56Hydrophobic interaction with Val56, Pi-pi stacking with Phe140
3-7.5Asp155, Ala70Hydrogen bond with Asp155 (amine H)

In Silico ADME Profiling and Physicochemical Property Predictions

Beyond its interaction with a target, a molecule's potential as a therapeutic agent depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools can predict these properties based on the molecule's structure, providing an early assessment of its drug-likeness. nih.govnih.gov

For this compound, ADME prediction software would calculate a range of physicochemical properties. These include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters are used in rules-of-thumb like Lipinski's Rule of Five to assess the likelihood of oral bioavailability. nih.gov

Furthermore, these programs can predict potential metabolic liabilities, such as which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. dovepress.com They can also predict properties like aqueous solubility, blood-brain barrier permeability, and potential for toxicity. researchgate.netnih.gov

Detailed Research Findings: Numerous studies have demonstrated the utility of in silico ADME prediction in early-stage drug discovery. nih.govnih.govresearchgate.net For a compound with the structural features of this compound, predictions would likely indicate good potential for oral absorption based on its relatively small size and moderate lipophilicity. The nitroaromatic group, however, is often flagged in toxicity predictions as it can be metabolically reduced to reactive intermediates. plos.org

Table 3: Predicted Physicochemical and ADME Properties for this compound (Illustrative) This data is generated for illustrative purposes based on typical values for similar structures.

PropertyPredicted ValueDrug-Likeness Assessment
Molecular Weight206.24 g/molPass (Lipinski's Rule: <500)
logP (Lipophilicity)2.8Pass (Lipinski's Rule: <5)
Hydrogen Bond Donors1Pass (Lipinski's Rule: <5)
Hydrogen Bond Acceptors3Pass (Lipinski's Rule: <10)
Topological Polar Surface Area (TPSA)58.1 ŲIndicates good cell permeability
Aqueous SolubilityModerately SolubleFavorable for absorption
Blood-Brain Barrier PermeationPredicted to crossDependent on therapeutic goal

Biological and Biochemical Investigations of N 3 Methyl 5 Nitrobenzyl Cyclopropanamine

In Vitro Studies on Cellular Targets and Pathways

The in vitro evaluation of a compound is the first step in characterizing its biological activity. This involves studying its effects on isolated enzymes, cells, and subcellular components to understand its mechanism of action at a molecular level.

N-(3-Methyl-5-nitrobenzyl)cyclopropanamine contains a cyclopropanamine moiety, which is a well-known pharmacophore responsible for the inhibition of flavin-dependent amine oxidases such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). The mechanism of inhibition by related compounds, such as tranylcypromine (B92988), involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor in the enzyme's active site. nih.gov This irreversible inhibition is a hallmark of this class of compounds.

The presence of the 3-methyl-5-nitrobenzyl group is expected to modulate the inhibitory activity and selectivity. The substitution pattern on the phenyl ring can influence the binding affinity and orientation of the inhibitor within the active site. For instance, studies on tranylcypromine analogs have shown that modifications to the phenyl ring can alter the potency and selectivity for LSD1 over MAO. nih.gov The nitro group, being a strong electron-withdrawing group, could significantly impact the electronic properties of the benzyl (B1604629) ring and its interaction with the enzyme.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Enzyme IC₅₀ (nM) Ki (nM) Mechanism of Inhibition
MAO-A 500 150 Covalent, Irreversible
MAO-B 150 45 Covalent, Irreversible

Note: The data in this table is hypothetical and extrapolated from the known activities of structurally similar compounds for illustrative purposes.

While the primary targets of cyclopropanamine derivatives are enzymes like MAO and LSD1, the nitroaromatic substructure raises the possibility of interactions with other biological targets. For example, some nitrosamine (B1359907) compounds have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov However, a direct interaction of this compound with such receptors would require experimental validation through comprehensive receptor binding assays.

Modulation of signaling pathways is often a downstream consequence of enzyme inhibition. Inhibition of LSD1, for instance, leads to changes in histone methylation patterns, which in turn regulate gene expression. researchgate.net This can affect various cellular processes, including cell cycle progression and apoptosis. Similarly, inhibition of MAO alters the levels of neurotransmitters, impacting signaling pathways in the central nervous system. The specific signaling pathways modulated by this compound would depend on its cellular targets and their roles in cellular communication.

For a compound to exert its effect on intracellular targets like LSD1 and mitochondrial MAO, it must be able to cross the cell membrane. The physicochemical properties of this compound, such as its lipophilicity and molecular weight, will determine its cellular permeability. The presence of the benzyl and cyclopropyl (B3062369) groups suggests a degree of lipophilicity that would favor membrane transport.

Subcellular localization studies, often performed using fluorescently tagged analogs of the compound, would be necessary to confirm its accumulation in specific cellular compartments, such as the nucleus (for LSD1) and mitochondria (for MAO).

Mechanistic Elucidation of Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The primary interaction of this compound is anticipated to be with its protein targets, MAO and LSD1, through the formation of a covalent bond with the FAD cofactor. nih.gov The specificity of this interaction is determined by the three-dimensional structure of the enzyme's active site. Molecular modeling and X-ray crystallography studies of related inhibitors have provided insights into the key amino acid residues involved in inhibitor binding. nih.gov

Direct interactions with nucleic acids are less likely for this class of compounds, although the potential for metabolites of nitroaromatic compounds to form DNA adducts is a known phenomenon for some molecules. nih.gov However, this is more of a consideration for toxicology rather than the primary mechanism of therapeutic action.

Preclinical In Vitro Pharmacological Profiling (e.g., selectivity, potency in cell lines)

The preclinical in vitro pharmacological profile of a compound is established by testing its activity in various cell lines. This helps to determine its potency and selectivity in a more complex biological system than isolated enzymes. For a potential anticancer agent targeting LSD1, for example, the compound would be tested against a panel of cancer cell lines to identify those that are most sensitive to its effects.

The potency of this compound would likely be assessed by measuring its effect on cell proliferation (e.g., using an MTT assay) and its ability to induce apoptosis or cell cycle arrest. The selectivity would be evaluated by comparing its activity in cancer cells versus normal cells.

Table 2: Hypothetical In Vitro Potency in Selected Cancer Cell Lines

Cell Line Cancer Type GI₅₀ (µM)
MCF-7 Breast Cancer 5.2
HCT116 Colon Cancer 8.9
A549 Lung Cancer 12.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Exploratory In Vivo Target Engagement Studies in Preclinical Animal Models

Following promising in vitro results, exploratory in vivo studies are conducted in animal models to determine if the compound can reach its target in a living organism and exert the desired biological effect. For an LSD1 inhibitor, target engagement could be assessed by measuring changes in histone methylation levels in tumor tissue samples from treated animals. nih.gov

For a compound targeting MAO in the brain, target engagement studies might involve positron emission tomography (PET) imaging with a radiolabeled version of the compound or a related tracer to visualize its binding to MAO in the brain of a living animal. These studies are crucial for establishing a link between the administered dose and the biological effect at the target site.

Advanced Analytical Methodologies for N 3 Methyl 5 Nitrobenzyl Cyclopropanamine Research

High-Resolution Chromatographic and Spectroscopic Techniques for Complex Sample Analysis

The analysis of N-(3-Methyl-5-nitrobenzyl)cyclopropanamine in intricate samples, such as biological fluids or environmental matrices, necessitates the use of high-resolution chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful separation techniques that can resolve the target analyte from a multitude of other components. researchgate.netnih.gov The choice of the stationary phase (the column) is critical for achieving optimal separation. For a compound with the structural features of this compound, which includes aromatic and amine functionalities, phenyl-based or C18 columns are often employed. docuchem.com

The coupling of these chromatographic systems with advanced spectroscopic detectors, such as photodiode array (PDA) or fluorescence detectors, provides enhanced selectivity and sensitivity. A PDA detector can acquire the UV-Vis spectrum of the eluting compound, aiding in its identification based on its chromophoric nitrobenzyl group.

While specific chromatographic conditions for this compound are not publicly available, a hypothetical HPLC method can be proposed based on the analysis of structurally related nitroaromatic and amine compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of a Nitroaromatic Amine Compound

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection PDA at 254 nm
Injection Volume 10 µL

This table presents a hypothetical set of parameters and does not represent experimentally validated conditions for this compound.

Mass Spectrometry for Metabolite Identification and Quantitative Analysis in Biological Matrices (Preclinical)

In preclinical studies, understanding the metabolic fate of a new chemical entity is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and quantification of metabolites in biological matrices like plasma, urine, and liver microsomes. nih.gov High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. mdpi.com

The metabolic pathways for a compound like this compound are likely to involve modifications to the nitro group, the aromatic ring, the methyl group, and the cyclopropylamine (B47189) moiety. Common metabolic transformations for nitroaromatic compounds include nitroreduction to the corresponding amino group. nih.gov The cyclopropylamine part may undergo N-dealkylation or oxidation.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of these potential metabolites. In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions provide structural information. For instance, the fragmentation of the parent molecule of this compound would likely show characteristic losses of the cyclopropylamine and nitro groups.

Table 2: Plausible Preclinical Metabolites of this compound and their Expected Mass-to-Charge Ratios (m/z)

Putative MetaboliteBiotransformationExpected [M+H]⁺ m/z
N-(3-Methyl-5-aminobenzyl)cyclopropanamineNitroreduction177.1386
N-(3-Hydroxymethyl-5-nitrobenzyl)cyclopropanamineMethyl oxidation223.1026
N-(3-Methyl-5-nitrobenzyl)amineN-Decyclopropylation167.0764
N-(3-Carboxy-5-nitrobenzyl)cyclopropanamineMethyl oxidation to carboxylic acid237.0975

The m/z values in this table are theoretical and calculated based on the proposed biotransformations.

Quantitative analysis of the parent compound and its metabolites in preclinical samples is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique offers high sensitivity and selectivity, allowing for the accurate determination of compound concentrations in complex biological fluids. mdpi.com

Chiral Analytical Methods for Enantiomeric Excess Determination

The structure of this compound does not inherently contain a chiral center. However, if a chiral center were to be introduced, for instance through metabolic processes leading to a chiral metabolite, or if the compound was synthesized as a specific enantiomer, chiral analytical methods would be essential to determine the enantiomeric excess (ee). Chiral separation is critical as enantiomers of a compound can exhibit different pharmacological and toxicological properties. nih.gov

High-Performance Liquid Chromatography with chiral stationary phases (CSPs) is a widely used technique for the separation of enantiomers. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and effective for a broad range of compounds. mdpi.com The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is crucial for achieving enantiomeric resolution. mdpi.com

Another powerful technique for chiral analysis is Capillary Electrophoresis (CE), where chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

Table 3: Exemplary Chiral Separation Conditions for a Hypothetical Chiral Amine

ParameterCondition
Technique Chiral HPLC
Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

This table provides an example of chiral separation conditions for a generic chiral amine and is not specific to this compound or its potential metabolites.

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This information is vital for ensuring the stereochemical purity of a chiral drug candidate.

Potential Applications and Future Research Directions of N 3 Methyl 5 Nitrobenzyl Cyclopropanamine

Exploration as a Molecular Probe in Chemical Biology

The unique electronic and structural features of N-(3-Methyl-5-nitrobenzyl)cyclopropanamine make it an intriguing candidate for development as a molecular probe in chemical biology. The nitroaromatic system, in particular, is known to impart useful photophysical and photochemical properties.

The o-nitrobenzyl group, a close relative of the 3-methyl-5-nitrobenzyl moiety, is a well-established photolabile protecting group, often referred to as a "caged" compound. umass.eduacs.orgresearchgate.netmdpi.comresearchgate.net This functionality allows for the controlled release of a molecule of interest upon irradiation with light, providing spatial and temporal control over biological processes. It is plausible that this compound could be similarly employed, with the cyclopropylamine (B47189) group acting as a cleavable linker to a bioactive molecule.

Furthermore, nitroaromatic compounds are frequently utilized in the design of fluorescent sensors. acs.orgtandfonline.comrsc.org Their electron-withdrawing nature can lead to significant changes in fluorescence upon interaction with specific analytes. The potential for this compound to act as a fluorescent probe could be investigated, particularly for the detection of specific biomolecules or ions.

Potential Application Relevant Chemical Moiety Principle of Action
Photolabile Protecting Group3-Methyl-5-nitrobenzylLight-induced cleavage of the benzyl-amine bond.
Fluorescent SensorNitroaromatic SystemChanges in fluorescence emission upon binding to a target analyte.

Utility as a Scaffold for Novel Chemical Entity Discovery

The combination of a cyclopropylamine and a nitrobenzyl group within a single molecule presents a "privileged scaffold" for the discovery of novel chemical entities with potential therapeutic applications. nih.govnih.govrochester.eduresearchgate.netresearchgate.netacs.orgbohrium.comresearchgate.netnih.gov Both of these structural motifs are found in a variety of biologically active compounds.

The cyclopropylamine moiety is a well-known bioisostere for larger alkyl groups and is often incorporated into drug candidates to enhance potency, improve metabolic stability, and modulate physicochemical properties. nih.gov The nitrobenzyl group, while sometimes associated with toxicity, is also a key component of several approved drugs and serves as a versatile scaffold for further chemical modification. ketonepharma.comrug.nlnih.govchim.itacs.org

The this compound scaffold could be readily diversified at several points, including the amine nitrogen, the aromatic ring, and the nitro group itself. This would allow for the generation of a library of derivatives for screening against a wide range of biological targets.

Scaffold Component Role in Drug Discovery Examples of Bioactive Molecules
CyclopropylamineIncreased potency, metabolic stability, improved pharmacokinetics.Tranylcypromine (B92988), Glecaprevir. nih.govresearchgate.net
NitrobenzylVersatile synthetic handle, core of various therapeutic agents.Nifedipine, Nilutamide. ketonepharma.comnih.gov

Sustainable and Environmentally Benign Synthesis Approaches

The development of sustainable and environmentally benign methods for the synthesis of this compound is a critical area of future research. Traditional methods for the synthesis of amines and the reduction of nitroaromatic compounds often involve harsh reagents and generate significant waste. rsc.orgrsc.orgresearchgate.netacs.orghims-biocat.euiaea.orgnih.govmdpi.comacs.orgoaepublish.com

"Green chemistry" approaches that could be applied to the synthesis of this compound include:

Biocatalysis: The use of enzymes, such as transaminases or nitroreductases, could provide a highly selective and environmentally friendly route to the target molecule. acs.orghims-biocat.eu

Catalysis with Nanoparticles: The use of metal nanoparticles, such as palladium or gold, can facilitate the reduction of the nitro group under mild conditions. iaea.orgmdpi.comacs.org

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources could further enhance the sustainability of the synthesis. rsc.orgrsc.org

Green Synthesis Approach Key Advantages
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.
Nanoparticle CatalysisHigh efficiency, potential for catalyst recycling.
Renewable FeedstocksReduced reliance on fossil fuels, improved sustainability.

Integration into Materials Science and Supramolecular Chemistry

The unique properties of the nitrobenzyl group suggest that this compound could find applications in materials science and supramolecular chemistry. As previously mentioned, o-nitrobenzyl derivatives are used to create photodegradable polymers and hydrogels. umass.eduacs.orgresearchgate.netmdpi.com The incorporation of this compound into a polymer backbone could lead to the development of novel photoresponsive materials with applications in areas such as:

Drug Delivery: Light-triggered release of a therapeutic agent from a polymer matrix.

Tissue Engineering: The creation of scaffolds that can be modified with light to control cell growth and differentiation.

Soft Robotics: The development of materials that can change shape or properties in response to a light stimulus.

In the realm of supramolecular chemistry, nitroaromatic compounds are known to participate in host-guest interactions, often with electron-rich host molecules. acs.orgrsc.orgmdpi.comresearchgate.net this compound could be explored as a guest molecule in the development of novel supramolecular assemblies for applications such as chemical sensing or molecular recognition.

Future Perspectives in this compound Research and Development

The potential of this compound as a versatile chemical entity warrants further investigation. Key future research directions should focus on:

Synthesis and Characterization: The development of an efficient and scalable synthesis of the compound, followed by a thorough characterization of its chemical and physical properties.

Exploration as a Molecular Probe: The synthesis of derivatives and their evaluation as photolabile protecting groups and fluorescent probes in biological systems.

Medicinal Chemistry and Drug Discovery: The use of the compound as a scaffold to generate libraries of novel derivatives for screening against a variety of disease targets.

Development of Sustainable Synthesis Routes: The optimization of green chemistry approaches to the synthesis of the compound and its derivatives.

Materials Science Applications: The incorporation of the compound into polymers and other materials to create novel photoresponsive systems.

Toxicological Evaluation: A thorough assessment of the toxicological profile of the compound and its derivatives is essential, given the known toxicities of some nitroaromatic compounds. nih.govscielo.brmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Methyl-5-nitrobenzyl)cyclopropanamine, and what critical parameters influence yield?

  • Methodology : A common approach involves nucleophilic substitution between 3-methyl-5-nitrobenzyl halides and cyclopropanamine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control : Reactions are typically conducted at 50–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography with ethyl acetate/hexane gradients isolates the product, monitored by TLC (Rf ~0.3–0.5) .
    • Yield optimization : Excess cyclopropanamine (1.5–2.0 equiv.) and inert atmosphere (N₂/Ar) minimize oxidation byproducts .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling :

  • Use PPE: Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact .
  • Avoid static discharge: Ground equipment when handling powdered forms .
    • Storage :
  • Store in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .
  • Stability: Stable under recommended conditions but may decompose under prolonged light exposure .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • FT-IR :

  • Expected peaks: Nitro group (N-O stretch at ~1520–1350 cm⁻¹), cyclopropane C-H (3100–3000 cm⁻¹) .
    • ¹H NMR (CDCl₃):
  • Cyclopropane protons: δ 0.5–1.2 ppm (multiplet).
  • Aromatic protons: δ 7.5–8.2 ppm (coupled doublets for nitro-substituted benzene) .
    • ESI-MS : Molecular ion [M+H]⁺ expected at m/z 221.2 (C₁₁H₁₄N₂O₂) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing derivatives of this compound?

  • Root causes : Solvent polarity, pH, or diastereomerism may shift peaks.
  • Methodology :

  • Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects .
  • Employ 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for cyclopropane protons .
  • Compare experimental data with computational predictions (DFT-based NMR shifts) .

Q. What computational approaches are suitable for predicting the reactivity of the cyclopropane ring in this compound under acidic conditions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess ring strain and electron density distribution .
  • Reactivity prediction : Identify electrophilic sites via Fukui indices; cyclopropane C-C bonds are prone to ring-opening under strong acids (e.g., H₂SO₄) .
  • Kinetic studies : Simulate transition states for ring-opening pathways using Gaussian or ORCA .

Q. In designing experiments to study the nitro group’s electronic effects on the compound’s stability, what controlled variables and analytical methods are essential?

  • Experimental design :

  • Variable substitution : Synthesize analogs with electron-withdrawing (e.g., -CN) or donating (-OCH₃) groups at the 5-position .
  • Stability assays :
  • Thermal stability: TGA/DSC to measure decomposition onset temperatures .
  • Photostability: Expose to UV light (254 nm) and monitor degradation via HPLC .
    • Data analysis :
  • Correlate Hammett constants (σ) of substituents with degradation rates to quantify electronic effects .

Contradiction Analysis

  • Safety data inconsistencies : While some SDS reports "no known hazards" for related nitrobenzylamines , others classify similar compounds as acutely toxic (H302) or irritants (H315) .
    • Resolution : Assume worst-case hazards; follow GHS Category 2 precautions (e.g., fume hoods, emergency eyewash) regardless of conflicting data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.